Methyldichloroarsine

Description

Contextualization within the Broader Class of Organoarsenic Compounds

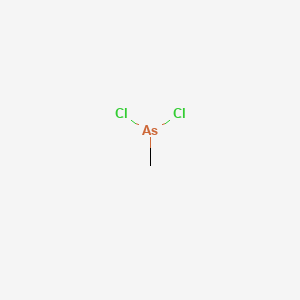

Organoarsenic compounds are a class of chemical compounds containing at least one arsenic-carbon bond. Methyldichloroarsine is a prominent example within this family, which also includes other similar substances like ethyldichloroarsine (B1595755) (CH₃CH₂AsCl₂) and phenyldichloroarsine (C₆H₅AsCl₂). wikipedia.orgwikipedia.orgwikipedia.org These compounds share a similar molecular structure, with a central arsenic atom bonded to organic groups and reactive chlorine atoms. wikipedia.orgwikipedia.org Due to its chemical properties and historical applications, this compound is often studied alongside these related arsenicals. nih.govwikipedia.orgwikipedia.org

Historical Development and Initial Academic Investigations of this compound

The development of this compound is rooted in the early 20th century, specifically during World War I. German chemists weaponized the compound between 1917 and 1918, making it the first organoarsenic compound to be used in chemical warfare. wikipedia.org

Initial large-scale synthesis followed a multi-step process. The German manufacturing method during the war involved the methylation of sodium arsenite with dimethyl sulfate (B86663). The resulting product, disodium (B8443419) monomethylarsonate, was then reduced using sulfur dioxide. The final step involved reacting the intermediate, monomethylarsine oxide, with hydrogen chloride to yield this compound. wikipedia.org

A more direct and common synthesis route in laboratory settings involves the reaction of arsenic trichloride (B1173362) with a methylating agent, such as methylmagnesium chloride (a Grignard reagent). This reaction is typically performed in an ether or THF solution, with the final product isolated via distillation. wikipedia.org

AsCl₃ + CH₃MgCl → CH₃AsCl₂ + MgCl₂ wikipedia.org

Significance of this compound in Chemical Science Research

The primary historical significance of this compound lies in its application as a chemical warfare agent, where it was classified as a vesicant or blister agent. nih.govhazmattool.com Its use in World War I spurred further research into the toxicology and reactivity of organoarsenic compounds. wikipedia.org

In chemical science, this compound serves as an intermediate and a precursor in the synthesis of other organoarsenic compounds. chemicalbook.com The arsenic-chlorine bonds are susceptible to nucleophilic attack, allowing for a range of chemical transformations. wikipedia.org For instance, the reduction of this compound with sodium metal produces the polymer [CH₃As]n. wikipedia.org It is also a reducing agent that reacts with oxygen and other oxidizing agents. noaa.govchemicalbook.com Its reaction with water is slow, resulting in the formation of hydrochloric acid. noaa.govchemicalbook.com

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₃AsCl₂ | wikipedia.org |

| Molar Mass | 160.86 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 1.836 g/cm³ | wikipedia.org |

| Melting Point | -55 °C (-67 °F; 218 K) | wikipedia.org |

| Boiling Point | 133 °C (271 °F; 406 K) | wikipedia.org |

| Solubility in water | Reacts | wikipedia.org |

Properties

IUPAC Name |

dichloro(methyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3AsCl2/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRMBBLRHSRVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AsCl2 | |

| Record name | METHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060480 | |

| Record name | Arsonous dichloride, As-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyldichloroarsine appears as a colorless liquid with an agreeable odor. Denser than water. Very toxic by inhalation. Painful burns on contact., Ccolorless liquid with an agreeable odor; [CAMEO] | |

| Record name | METHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldichloroarsine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-89-5 | |

| Record name | METHYLDICHLOROARSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | As-Methylarsonous dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldichloroarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldichloroarsine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyldichloroarsine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsonous dichloride, As-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsonous dichloride, As-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsine, dichloromethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyldichloroarsine

Fundamental Reaction Pathways of the Arsenic Center

The arsenic atom in methyldichloroarsine, being in the +3 oxidation state and bonded to electronegative chlorine atoms, is a focal point for chemical reactions.

The arsenic-chlorine bonds in this compound are notably susceptible to nucleophilic attack. Nucleophiles, which are electron-rich species, can readily displace the chloride ligands from the arsenic center. This characteristic is fundamental to many reactions involving organoarsenic(III) halides. For instance, reactions with sulfur-containing nucleophiles demonstrate this susceptibility.

Table 1: Selected Reactivity with Nucleophiles

| Reactant | Reaction with this compound (CH₃AsCl₂) | Product(s) | Notes |

| Hydrogen Sulfide (B99878) (H₂S) | CH₃AsCl₂ + H₂S → | CH₃AsS + 2 HCl | Formation of methylthioarsine; turbidity observed. acs.org |

| Sulfur-containing ligands | CH₃AsCl₂ + R-SH / R-S⁻ → | CH₃As(SR)Cl / CH₃As(SR)₂ etc. | Stepwise displacement of Cl by sulfur nucleophiles. nih.gov |

This compound can undergo reduction, leading to the formation of arsenic-carbon bonds and potentially more complex polymeric structures. It is also noted that the compound can polymerize, particularly under conditions of heat or fire, which can be an explosive hazard.

Table 2: Reductive Transformation

| Reactant | Reaction with this compound (CH₃AsCl₂) | Product(s) | Notes |

| Sodium Metal | CH₃AsCl₂ + Na → | [CH₃As]ₙ | Formation of polymeric methylarsine. wikipedia.org |

| Heat/Fire | CH₃AsCl₂ | Polymer(s) | Potential for explosive polymerization. nih.gov |

A significant reductive transformation of this compound involves its reaction with alkali metals, such as sodium. This process results in the formation of polymeric methylarsine, represented by the empirical formula [CH₃As]ₙ. This polymerization pathway highlights the ability of the arsenic center to form extended chains when the chlorine leaving groups are removed and the arsenic atoms are reduced.

Reductive Transformations and Oligomerization/Polymerization

Interactions with Model Chemical Species and Functional Groups

This compound interacts with various chemical species, including organic compounds and specific functional groups, illustrating its broad reactivity.

The synthesis of this compound itself involves the reaction of arsenic trichloride (B1173362) with an alkyl compound, methylmagnesium chloride, demonstrating a key interaction:

Table 3: Synthesis Reaction

| Reactant 1 | Reactant 2 | Reaction | Product(s) | Conditions |

| Arsenic Trichloride (AsCl₃) | Methylmagnesium Chloride (CH₃MgCl) | AsCl₃ + CH₃MgCl → | CH₃AsCl₂ + MgCl | Ether or THF, followed by distillation. wikipedia.orgscribd.com |

While direct reactions of this compound with other pre-formed alkyl or aryl compounds are less detailed in the provided literature snippets, its structure inherently contains an alkyl (methyl) group, and its synthesis relies on organometallic alkyl reagents.

This compound exhibits reactivity towards sulfur-containing species. As noted in section 3.1.1, it reacts with hydrogen sulfide to form methylthioarsine. Furthermore, sulfur-containing ligands, such as thiols (R-SH) or thiolate anions (R-S⁻), can displace the chlorine atoms from the arsenic center. These interactions are often stepwise, with each additional sulfur ligand binding more exothermically to the arsenic center, indicating a strong affinity between arsenic(III) and sulfur. This interaction is a key aspect of arsenic's biological and chemical behavior, particularly in the context of arsenic metabolism and detoxification pathways involving glutathione (B108866).

Compound List:

this compound (CH₃AsCl₂)

Arsenic trichloride (AsCl₃)

Methylmagnesium chloride (CH₃MgCl)

Hydrogen Sulfide (H₂S)

Methylthioarsine (CH₃AsS)

Thiols (R-SH)

Thiolate anions (R-S⁻)

Glutathione

Spectroscopic and Spectrometric Analysis of Reaction Intermediates and Products

Detailed research findings specifically outlining the spectroscopic and spectrometric analysis of reaction intermediates and products derived from this compound are not extensively documented in the provided search results. While this compound itself can be synthesized and isolated through methods like distillation, and its reactions, such as reduction to a polymer [CH3As]n, are mentioned wikipedia.org, specific analytical techniques employed to characterize transient intermediates or final products of its chemical transformations are not detailed. General analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are standard for identifying organoarsenic compounds and their derivatives. However, without specific studies on this compound's reaction pathways, detailed spectroscopic characterization of its reaction intermediates and products remains an area not covered by the available information.

Stability and Degradation Kinetics under Controlled Conditions

The stability and degradation kinetics of this compound are crucial for understanding its persistence and behavior in various environments.

Thermal Stability Studies

This compound is noted to be thermally less stable than silanes dtic.mil. It exhibits reactivity with oxygen at elevated temperatures, specifically reacting in the range of 160-183 °C dtic.mil. While one report indicates decomposition at approximately 2800 °C, this figure may refer to specific conditions or be an outlier dtic.mil. For comparative context, other organoarsenic compounds like Lewisite begin to decompose around 700 K (approximately 427 °C) researchgate.net.

Table 1: Thermal Stability Data for this compound

| Property | Value | Notes |

| Thermal Stability | Less stable than silanes | Relative comparison based on general chemical properties. |

| Reaction with O2 | 160-183 °C | Temperature range at which reaction with oxygen occurs. |

| Decomposition Temp | ~2800 °C (reported) | Specific conditions for this decomposition temperature are unclear. |

| Heat of Formation | 21.6 ± 0.5 kcal/mol | Standard thermodynamic data. |

Stability in Anhydrous and Aqueous Environments

Anhydrous Environments: In anhydrous conditions, this compound demonstrates significant reactivity. It reacts rapidly and dangerously with oxygen and other oxidizing agents, even those considered weak. Contact with alcohols can lead to ignition nih.gov. It is also incompatible with acids, alcohols, amines, and aldehydes nih.gov. In one documented instance, its reaction with chlorine resulted in the rapid production of gaseous chloromethane, leading to an over-pressurization failure of a container nih.gov.

Table 2: Reactivity of this compound in Anhydrous Environments

| Reagent | Reaction with this compound | Notes |

| Oxygen | Reacts rapidly and dangerously | Can ignite upon contact. |

| Chlorine | Rapidly produces chloromethane | Caused over-pressurization failure in one reported instance. |

| Alcohols | Can ignite on contact | Indicates high flammability in the presence of alcohols. |

| Acids | Incompatible | Suggests potential for decomposition or hazardous reactions. |

| Amines | Incompatible | Suggests potential for decomposition or hazardous reactions. |

| Aldehydes | Incompatible | Suggests potential for decomposition or hazardous reactions. |

Aqueous Environments: this compound reacts with water, indicating it undergoes hydrolysis wikipedia.org. Organoarsenic chlorides, such as the related compound Lewisite, are known to hydrolyze rapidly in aqueous solutions, forming arsenous acids nih.govnih.gov. While specific kinetic data for this compound's hydrolysis are not detailed in the provided results, it is understood that hydrolysis is a key degradation pathway for such compounds in aquatic environments. The general concept of hydrolysis involves the reaction of a compound with water, leading to decomposition and the formation of new substances, with the rate of this process often described by kinetic parameters like half-life fas.org. In laboratory settings, volatile chloro-arsines, including this compound, have shown stability on solid-phase microextraction (SPME) fibers for at least three days when stored under refrigerated conditions, suggesting some degree of stability in the absence of significant moisture or reactive species montana.edu.

Table 3: Stability and Reactivity in Aqueous Environments

| Environment | Stability/Reaction | Potential Products (Inferred/Related) | Notes |

| Water | Reacts (hydrolyzes) | Arsenous acids, HCl | Organoarsenic chlorides are susceptible to hydrolysis, forming related arsenous acid derivatives. |

Compound List:

this compound (CH3AsCl2)

Lewisite (C2HAsCl3)

Arsenic trichloride (AsCl3)

Methylmagnesium chloride (CH3MgCl)

[CH3As]n (Polymer)

Chloromethane (CH3Cl)

Advanced Analytical and Detection Methodologies for Methyldichloroarsine and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of methyldichloroarsine from complex matrices and for the speciation of its various transformation products. The selection of a specific chromatographic method is largely dependent on the physicochemical properties of the target analytes, such as volatility and polarity. mdpi.com

Gas Chromatography (GC) Applications

Gas chromatography is a primary analytical technique for the separation of volatile and thermally stable compounds, making it highly suitable for the analysis of this compound. elte.hu As a volatile liquid, this compound can be readily introduced into a GC system for separation. wikipedia.org The technique's effectiveness relies on the differential partitioning of analytes between a stationary phase, typically a high-boiling liquid coated on an inert solid support within a column, and a mobile gas phase. epa.gov

Research into the analysis of chemical warfare agents and related compounds often employs GC for separation prior to detection. google.combrjac.com.br The choice of the capillary column's stationary phase is critical for achieving the desired separation. epa.gov For instance, the gas-chromatographic retention of various organoarsenic compounds has been characterized on different stationary phases to determine their retention indices (RI), which aids in their identification. researchgate.net One study determined the retention index of this compound on a standard nonpolar polydimethylsiloxane (B3030410) stationary phase (OV-101), providing a valuable parameter for its identification in complex mixtures. researchgate.net

Solid-phase microextraction (SPME) is a modern sample preparation technique that can be coupled with GC analysis. It is a solvent-free method that concentrates volatile and semi-volatile analytes from a sample matrix onto a coated fiber. helsinki.fi SPME has been investigated for the analysis of chemical warfare agents, including volatile chloro-arsines like this compound, demonstrating selective sorption based on the fiber's coating material. montana.edu

Table 1: Gas Chromatography Parameters for Arsenic Compounds

| Parameter | Description | Typical Values/Examples for Arsenical Analysis | Reference |

| Technique | Gas Chromatography (GC) | Used for volatile arsenic compounds like chemical warfare agents. | brjac.com.br |

| Sample Introduction | Splitless or Cool On-Column | Enhances detection limits for trace analysis. | epa.gov |

| Column Type | Capillary Column | Open tubular columns coated with an inert film provide high resolution. | google.com |

| Stationary Phase | Polydimethylsiloxane (e.g., OV-101, DB-5) | Standard nonpolar phase suitable for a wide range of compounds. | epa.govresearchgate.net |

| Detector | MS, FPD, AED, ECD | Mass Spectrometry (MS) for identification; Flame Photometric Detector (FPD) for sulfur/phosphorus; Atomic Emission Detector (AED) for elemental information. | google.comhelsinki.fi |

| Retention Index (RI) | This compound on OV-101 | 825 ± 11 | researchgate.net |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the separation of non-volatile, polar, and thermally labile compounds. researchgate.net While GC is ideal for this compound itself, LC is indispensable for the analysis of its more polar and water-soluble transformation and degradation products, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). researchgate.netnih.gov The advantage of LC is its ability to resolve these polar metabolites from complex biological and environmental matrices without the need for volatilization. researchgate.net

The separation mechanism in LC is determined by the choice of stationary phase (the column) and mobile phase (the solvent). For arsenic speciation analysis, ion-exchange chromatography, particularly anion-exchange, is frequently employed. researchgate.net Reversed-phase chromatography using C18 columns is also common, often with the addition of ion-pairing reagents to the mobile phase to improve the retention of ionic arsenic species. mdpi.comsigmaaldrich.com The separation of individual arsenic species is a prerequisite for their accurate quantification. researchgate.net

Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for Arsenic Speciation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Analytes | As(III), As(V), MMA, DMA, AsB, AsC | MMA, DMA | As(III), As(V), MMA, DMA and others | shimadzu.com |

| Column | Anion Exchange | IC SI-35 2B (Anion Analysis) | Hepu AR 5 μm C18 | shimadzu.com |

| Mobile Phase A | 0.025 mol/L Ammonium Dihydrogen Phosphate | 20 mmol/L NH₄HCO₃ (aq.) | 0.1% L-cysteine, 5 mM NH₄H₂PO₄, 4 mM TBAH | shimadzu.com |

| Mobile Phase B | Water | N/A (Isocratic) | N/A (Isocratic) | shimadzu.com |

| Elution Type | Gradient | Isocratic | Isocratic | shimadzu.com |

| Detector | ICP-MS | MS | ICP-MS | shimadzu.com |

Hyphenated Techniques for Speciation and Identification

Hyphenated techniques, which couple a separation method like GC or LC with a powerful detection method like mass spectrometry, provide the highest degree of sensitivity and specificity for the analysis of this compound and its products. mdpi.comnih.gov These online configurations allow for the separation of complex mixtures followed immediately by analyte identification and quantification. researchgate.net

The coupling of gas chromatography with mass spectrometry is the gold standard for the identification of volatile and semi-volatile organic compounds. brjac.com.br For this compound, GC-MS analysis provides not only separation based on retention time but also structural information from the mass spectrum of the eluting compound. brjac.com.br This allows for unequivocal identification. The mass spectrometer fragments the analyte molecules into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint.

GC-MS has been successfully applied to the analysis of arsenic species in various samples, often following a derivatization step to convert non-volatile species into forms amenable to GC analysis. researchgate.netnih.gov For this compound, which is already volatile, direct injection is possible. The PubChem database contains mass spectral data for this compound, highlighting key mass-to-charge ratio (m/z) peaks that are used for its identification. nih.gov Mobile GC-MS systems have been developed for the on-site analysis of chemical warfare agents and toxic compounds in environmental samples, demonstrating the robustness of this technique for field applications. brjac.com.br

Table 3: GC-MS Data for this compound Identification

| Parameter | Value | Reference |

| PubChem CID | 61142 | nih.gov |

| Molecular Formula | CH₃AsCl₂ | nih.gov |

| Molecular Weight | 160.86 g/mol | nih.gov |

| Top m/z Peak | 145 | nih.gov |

| 2nd Highest m/z Peak | 147 | nih.gov |

| Total Peaks in Main Library | 18 | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing the polar and non-volatile transformation products of this compound. researchgate.netdtic.mil These techniques are crucial for studying the metabolism and environmental fate of arsenicals. nih.gov LC separates the compounds, which are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer for detection. nih.gov

LC-MS methods can be challenging to develop due to the number of variables involved in chromatography, volatilization, and ionization. researchgate.net However, they offer unparalleled sensitivity and specificity for a wide range of analytes. nih.gov For instance, a method was developed to quantify arsenic compounds in rat urine using LC-MS/MS after derivatization with 2,3-dimercaptopropanol (BAL). nih.gov This study highlighted that BAL could reduce pentavalent arsenic species to a trivalent state, which is an important consideration during sample preparation. nih.gov Other studies have used LC-MS to analyze metabolites of inorganic arsenic, such as MMA and DMA, demonstrating separation within minutes. shodex.com

For elemental speciation, coupling a chromatographic system (either GC or LC) to an inductively coupled plasma-mass spectrometer (ICP-MS) is the most powerful and widely used technique. researchgate.netresearchgate.net ICP-MS is an elemental detector of extremely high sensitivity, capable of measuring specific isotopes of an element. mdpi.com When used as a detector for chromatography, it provides information on the quantity of arsenic in each separated peak, allowing for the precise quantification of different arsenic species. researchgate.net

HPLC-ICP-MS is the most prevalent hyphenated technique for arsenic speciation. researchgate.net It combines the excellent separation capabilities of HPLC for various arsenic compounds with the high sensitivity and element-specificity of ICP-MS. mdpi.comsigmaaldrich.com This combination allows for the determination of species like arsenite (AsIII), arsenate (AsV), MMA, and DMA at very low detection limits, often in the sub-µg/L or ng/mL range. mdpi.comsigmaaldrich.com Methods have been developed for the simultaneous determination of multiple arsenic species in various matrices, including urine and environmental samples. mdpi.com The limits of detection (LOD) for four arsenic species using one HPLC-ICP-MS method ranged from 0.030 to 0.086 μg L−1. mdpi.com

Table 4: Detection Limits for Arsenic Species using HPLC-ICP-MS

| Arsenic Species | Limit of Detection (LOD) | Matrix | Reference |

| Arsenite (AsIII) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| Arsenate (AsV) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| Monomethylarsonic acid (MMA) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| Dimethylarsinic acid (DMA) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| Arsenobetaine (AsB) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| Arsenocholine (AsC) | 0.04 - 0.07 ng/mL | Tree Moss Extract | sigmaaldrich.com |

| As(V) | 0.030 - 0.086 µg/L | Human Urine | mdpi.com |

| MMA | 0.030 - 0.086 µg/L | Human Urine | mdpi.com |

Spectroscopic Identification and Structural Elucidation Methods

The unambiguous identification and structural characterization of this compound and its related compounds are paramount for both environmental monitoring and forensic analysis. Spectroscopic techniques provide the necessary tools for this purpose, offering detailed insights into the molecular structure and bonding of these organoarsenic species.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR spectra provide characteristic absorption bands corresponding to the vibrations of its chemical bonds. The As-Cl stretching vibrations and the various vibrations associated with the methyl group (C-H stretching and bending) are of particular diagnostic importance.

A published FTIR spectrum of this compound shows distinct peaks that can be assigned to specific molecular vibrations. chemistry-chemists.com While a detailed table of all observed frequencies and their assignments is extensive, key regions of the spectrum are indicative of the presence of this compound. The analysis of these spectra, often in comparison with reference libraries, allows for the qualitative identification of the compound. For complex environmental or forensic samples, FTIR can serve as a rapid screening tool, although it is often used in conjunction with other, more selective techniques for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of chemical compounds in solution. For this compound, ¹H NMR and ¹³C NMR spectroscopy can provide definitive information about the methyl group and its chemical environment.

The ¹H NMR spectrum of this compound would be expected to show a single resonance for the methyl protons. hmdb.cahmdb.ca The chemical shift of this signal is influenced by the electronegativity of the arsenic and chlorine atoms, providing a characteristic signature for the methyl-arsenic moiety. Similarly, the ¹³C NMR spectrum would display a single peak for the methyl carbon. The precise chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and distinguishing it from its potential transformation products or other organoarsenic compounds. google.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Varies depending on solvent | Singlet |

| ¹³C | Varies depending on solvent | Singlet |

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions. This table serves as a general representation.

Ion Mobility Spectrometry (IMS) for Trace Detection and Identification

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique used for the detection and identification of volatile and semi-volatile compounds in the gas phase. scielo.org.co It has found widespread application in airport security for explosive detection and is equally adept at detecting chemical warfare agents, including this compound, at trace levels. masatech.eunih.gov

The principle of IMS involves ionizing the analyte molecules and then separating them based on their mobility through a drift tube under the influence of an electric field. scielo.org.co The time it takes for an ion to traverse the drift tube is characteristic of its size, shape, and charge, allowing for its identification. For this compound, IMS offers detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, making it an invaluable tool for on-site screening and monitoring. activeradsys.com

Modern IMS instruments can be configured to detect a wide array of substances, including various chemical warfare agents and their degradation products. google.com The high sensitivity and rapid analysis time of IMS make it a critical component of a comprehensive analytical strategy for the detection of this compound in environmental and security-related scenarios. bjbabs.org

Development of High-Sensitivity and Selective Analytical Protocols

The detection of this compound and its transformation products often requires highly sensitive and selective analytical methods, particularly when dealing with complex matrices such as soil, water, or biological samples. preprints.org The development of such protocols is an active area of research, with a focus on combining powerful separation techniques with sensitive detection methods.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is a state-of-the-art technique for arsenic speciation analysis. mdpi.com This method combines the separation capabilities of HPLC, which can resolve different arsenic compounds, with the high sensitivity and elemental selectivity of ICP-MS. mdpi.comnih.gov This allows for the quantification of individual arsenic species, including this compound and its metabolites, even at very low concentrations. preprints.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile organoarsenic compounds. researchgate.net Sample preparation often involves derivatization to increase the volatility and thermal stability of the analytes. researchgate.net Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS to preconcentrate analytes from a sample matrix, thereby enhancing detection limits. nih.govresearchgate.net

Table 2: Comparison of Advanced Analytical Techniques for Organoarsenic Analysis

| Technique | Principle | Advantages | Common Analytes |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass analysis. | High sensitivity, excellent for speciation. preprints.orgmdpi.com | Inorganic arsenic, MMA, DMA, arsenobetaine. mdpi.com |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, excellent for volatile species. researchgate.net | Lewisite, this compound, phenyldichloroarsine. nih.gov |

Quality Assurance and Quality Control in Organoarsenic Analysis

Ensuring the accuracy and reliability of analytical data is of utmost importance in organoarsenic analysis. numberanalytics.com This is achieved through rigorous quality assurance (QA) and quality control (QC) procedures. These measures are essential to validate the entire analytical process, from sample collection to data reporting. epa.gov

Key components of a robust QA/QC program include:

Method Validation: This involves a comprehensive evaluation of the analytical method's performance characteristics, including linearity, detection limits, quantification limits, precision, and accuracy. numberanalytics.compjoes.com

Use of Certified Reference Materials (CRMs): CRMs are materials with well-characterized concentrations of the analytes of interest. They are used to assess the accuracy of the analytical method. numberanalytics.com

Participation in Interlaboratory Comparisons: These studies, also known as proficiency testing, involve the analysis of the same samples by multiple laboratories. The results help to identify and rectify any systematic biases in a laboratory's analytical procedures. numberanalytics.com

Analysis of Blanks and Spiked Samples: Regular analysis of method blanks ensures that the reagents and analytical system are free from contamination. Spiked samples, where a known amount of the analyte is added to a real sample, are used to evaluate matrix effects and recovery. pjoes.comresearchgate.net

By implementing these QA/QC measures, analytical laboratories can ensure the generation of high-quality, defensible data for the assessment of environmental contamination and human exposure to this compound and other organoarsenic compounds. pjoes.comresearchgate.net

Environmental Chemistry and Abiotic/biotic Transformation Pathways of Organoarsenic Compounds

Hydrolytic Degradation of Methyldichloroarsine

The presence of reactive As-Cl bonds in this compound renders it prone to hydrolysis in aqueous environments. This process involves the substitution of chlorine atoms by hydroxyl groups, driven by the nucleophilic nature of water.

Kinetic Studies of Hydrolysis in Aqueous Media

Specific kinetic studies detailing the rate constants or half-lives for the hydrolysis of this compound in various aqueous media are not extensively documented in the provided search results. However, it is understood that the As-Cl bonds are susceptible to nucleophilic attack wikipedia.org. Related compounds, such as Lewisite, are known to undergo rapid hydrolysis in aqueous phases nih.gov. This suggests that this compound would also react readily with water, although precise reaction rates under different environmental conditions (e.g., pH, temperature) are not detailed.

Characterization of Hydrolysis Products and Intermediates

The hydrolysis of this compound is expected to yield hydrochloric acid (HCl) and various hydroxylated methylarsenic species. One reference indicates that hydrolysis of this compound yields an acid rsc.org. Based on the general reactivity of As-Cl bonds towards nucleophilic substitution by water, initial hydrolysis steps would likely involve the replacement of chlorine atoms with hydroxyl groups, forming intermediates such as methylarsonous dichloride (CH₃AsClOH) and subsequently methylarsonous acid (CH₃As(OH)₂) wikipedia.org. Further oxidation could lead to pentavalent species. However, specific identification and quantification of all transient intermediates and final hydrolysis products under various environmental conditions are not comprehensively detailed in the provided literature.

Photolytic and Oxidative Transformation Mechanisms

This compound's transformation can also occur through photolytic and oxidative processes, particularly in environments exposed to sunlight or oxidizing agents.

Ultraviolet (UV) Absorption and Photodegradation Potential

Information regarding the specific ultraviolet (UV) absorption spectrum of this compound and its direct photodegradation potential is not explicitly provided in the reviewed literature. While some arsenic-containing chemical warfare agents, like Lewisite, exhibit UV absorption spectra that suggest potential photodegradation in the atmosphere nih.gov, similar data for this compound is not available.

Oxidation Pathways in Aerobic Environments

In aerobic environments, arsenic compounds can undergo oxidation. For instance, volatile arsenic forms can react with atmospheric oxygen nih.gov, and arsine gas is known to be oxidized to trivalent and pentavalent arsenic in vivo nih.gov. While microorganisms can methylate arsenic compounds aerobically nih.gov, specific aerobic oxidation pathways for this compound itself, detailing the transformation products or rates, are not detailed in the provided snippets. The trivalent arsenic center in this compound is susceptible to oxidation, potentially leading to pentavalent methylarsonic acid or related compounds, but the mechanisms and conditions for such transformations in environmental settings are not clearly elucidated.

Environmental Transport and Distribution Modeling (Research Perspective)

The transport and distribution of arsenic compounds in the environment are governed by a complex interplay of physical, chemical, and biological factors. Modeling these processes is essential for predicting arsenic's fate and developing effective remediation strategies.

Soil-Matrix Interactions and Sorption Behavior

The interaction of organoarsenic compounds with soil matrices is a critical factor in their environmental transport. Sorption, the process by which chemicals adhere to soil particles or organic matter, significantly influences their mobility and bioavailability. researchfloor.orgpjoes.com Arsenic sorption is influenced by soil properties such as pH, organic matter content, and the presence of metal oxides, particularly iron, aluminum, and manganese. researchgate.net Hydrous metal oxides, for instance, readily bind arsenic, with adsorption being highly pH-dependent. researchgate.net

While specific data on this compound's sorption behavior is limited, its transformation products, like methylarsonic acid and dimethylarsinic acid, are known to interact with soil components. cambridge.org Understanding these interactions is vital for modeling arsenic transport in agricultural soils and predicting its potential to leach into groundwater or be taken up by plants. sfu.camdpi.com

Atmospheric Dispersion and Persistence Research

Volatile arsenic compounds can be released into the atmosphere through various natural and industrial processes. nih.gov this compound, being a volatile liquid, has the potential for atmospheric dispersion. wikipedia.org However, it is generally considered non-persistent, dissipating relatively quickly. wikipedia.org Volatile arsenic forms can react with atmospheric oxygen, converting back to non-volatile forms before settling. nih.gov

Research into atmospheric arsenic focuses on emission inventories and global dispersion models to assess its impact on human health. nih.gov While direct studies on this compound's atmospheric persistence are scarce, the general understanding of volatile organoarsenicals suggests that their atmospheric fate is influenced by photochemical reactions and interactions with atmospheric constituents. herts.ac.uk

Research on Chemical and Biological Remediation Technologies for Arsenical Contaminants

Effective remediation technologies are crucial for mitigating arsenic contamination in soil and water. A range of physical, chemical, and biological methods are being researched and applied. mdx.ac.ukiwaponline.comresearchgate.netresearchgate.net

Chemical and Physical Remediation: These methods include adsorption onto various sorbents (e.g., activated carbon, biochar), precipitation/co-precipitation, ion exchange, membrane processes, and soil washing. mdx.ac.ukresearchgate.netresearchgate.net While effective in reducing arsenic concentrations, some chemical methods can be costly or lead to secondary pollution. researchgate.net

Biological Remediation (Bioremediation): Bioremediation leverages the metabolic capabilities of microorganisms to transform and immobilize arsenic species. mdx.ac.ukbabrone.edu.innih.gov This approach is considered environmentally friendly and cost-effective. iwaponline.combabrone.edu.in Microorganisms can facilitate arsenic oxidation, reduction, methylation, and sequestration. babrone.edu.in Phytoremediation, utilizing plants to remove or stabilize contaminants, is another promising biological strategy. iwaponline.comroutledge.com

Research is ongoing to optimize these technologies for organoarsenic contaminants, including those derived from compounds like this compound. acs.orgfrontiersin.orgroutledge.com The development of microbial consortia and enzymes capable of transforming specific arsenic species is a key area of focus. nih.gov

Theoretical and Computational Chemistry Studies of Methyldichloroarsine

Quantum Chemical Calculations

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and bonding characteristics of molecules.

Density Functional Theory (DFT) calculations are widely employed to determine the electronic structure and bonding within molecules. For methyldichloroarsine, such calculations would provide detailed information about the nature of the arsenic-chlorine (As-Cl) and arsenic-carbon (As-C) bonds, their bond lengths, bond angles, and the distribution of electron density. Studies on related organoarsenicals, such as Lewisites, have utilized DFT to analyze bond dissociation energies and electronic properties, indicating the applicability of these methods to compounds of this class researchgate.net. The arsenic atom in this compound is known to adopt a trigonal pyramidal geometry, a structural feature that DFT can accurately model and correlate with its electronic configuration and reactivity wikipedia.org. General computational studies on arsenic compounds highlight the need for ab initio calculations to fully understand electron density and distribution for a comprehensive grasp of structural and reactivity nuances uvm.eduresearchgate.netgeoscienceworld.org.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential across the surface of a molecule. This mapping helps identify regions of high electron density (negative potential, attractive to electrophiles) and regions with a deficiency of electrons (positive potential, attractive to nucleophiles) uni-muenchen.deresearchgate.netresearchgate.netwolfram.com. For this compound, MEP mapping would reveal potential sites for nucleophilic or electrophilic attack, offering insights into its chemical reactivity and interaction with other molecules. While specific MEP data for this compound is not detailed in the provided literature snippets, this methodology is a standard approach for predicting reactive centers in chemical compounds.

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for understanding chemical reactivity and predicting reaction pathways marquette.edufrontiersin.orgwikipedia.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is indicative of a molecule's kinetic stability and its propensity to undergo chemical reactions. A smaller gap generally suggests higher reactivity and greater polarizability frontiersin.orgnih.gov. Studies on related chemical warfare agents, including Lewisites, have employed HOMO-LUMO analysis to assess electrophilicity and chemical reactivity researchgate.netresearchgate.net. Applying FMO analysis to this compound would provide valuable information regarding its susceptibility to various chemical transformations.

Molecular Dynamics Simulations to Elucidate Interactions

Molecular Dynamics (MD) simulations are computational methods used to model the dynamic behavior of molecules and their interactions over time at an atomic level nih.govnih.govchemrxiv.orgrsc.org. These simulations allow researchers to observe molecular motion, conformational changes, and the forces governing interactions between molecules. While specific MD simulations focusing on this compound and its interactions are not detailed in the provided search results, this technique is broadly applicable for understanding how molecules like this compound might interact with biological targets, environmental matrices, or decontaminating agents.

Mechanistic Computational Modeling of Reaction Pathways

Computational modeling plays a crucial role in dissecting the step-by-step mechanisms of chemical reactions. For organoarsenicals and chemical warfare agents, understanding reaction pathways is vital for predicting degradation products, designing detoxification strategies, and comprehending their toxicological mechanisms. Studies have computationally modeled the reaction mechanisms and kinetics for related compounds like Lewisite, including its detoxification and thermal decomposition researchgate.netnih.govd-nb.info. Applying similar DFT-based mechanistic studies to this compound could elucidate its reactivity, such as its susceptibility to hydrolysis or reaction with nucleophiles, providing critical data for safety and environmental impact assessments.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Organoarsenicals

Quantitative Structure-Activity/Property Relationship (QSPR) modeling establishes correlations between a molecule's chemical structure and its biological activity or physical properties. This approach is valuable for predicting the properties of new compounds or understanding trends within a class of chemicals. QSPR models have been investigated for chemical warfare agents acs.org, and given the diverse applications and toxicities of organoarsenicals, QSPR studies could be applied to predict the reactivity, toxicity, or environmental fate of this compound and its analogues. However, specific QSPR studies directly focused on this compound were not detailed in the provided search results.

Mechanistic Biochemical and Molecular Interactions in Vitro and Ex Vivo Models

Molecular Binding Studies with Thiol-Containing Biomolecules

The core chemical mechanism underlying the biological activity of methyldichloroarsine is the covalent binding of its trivalent arsenic atom to the sulfur atom of thiol (sulfhydryl) groups in biomolecules. nih.gov This high affinity leads to the formation of stable arsenic-sulfur bonds, which can profoundly alter the structure and function of essential cellular components like proteins, enzymes, and antioxidant buffers. nih.govnih.gov

This compound and related trivalent arsenicals are potent inhibitors of a wide range of enzymes, particularly those that rely on cysteine residues for their catalytic activity or structural integrity. nih.gov The arsenic atom readily attacks the sulfhydryl group of cysteine, forming a monothioarsinite. However, the most stable and inhibitory adducts are formed when the arsenic atom can react with two adjacent thiol groups, such as those found in vicinal dithiol clusters within a protein's active site. This reaction results in the formation of a stable, cyclic dithioarsinite structure. nih.gov

A classic example of this mechanism is the inhibition of 2-oxo-acid dehydrogenases, such as the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex. nih.govumt.edu These multienzyme complexes contain a lipoic acid cofactor, which features a dithiol group that is essential for its function in acyl group transfer. nih.govresearchgate.net Trivalent arsenicals, especially methylated forms like monomethylarsonous acid (MMA(III)), which is structurally related to this compound, bind with high affinity to the reduced dihydrolipoamide (B1198117) moiety of these enzymes. nih.govnih.govarizona.edu This binding effectively sequesters the cofactor, halting the enzymatic cycle and inhibiting critical steps in cellular metabolism. researchgate.net Studies have shown that MMA(III) is a more potent inhibitor of PDH than inorganic arsenite, highlighting the high reactivity of methylated trivalent arsenicals. nih.govarizona.edu

| Enzyme/Protein Complex | Key Thiol Moiety | Consequence of Inhibition | Reference |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | Dihydrolipoamide (vicinal dithiol) | Blocks conversion of pyruvate to acetyl-CoA | nih.govnih.govresearchgate.net |

| α-Ketoglutarate Dehydrogenase (KGDH) | Dihydrolipoamide (vicinal dithiol) | Inhibits a key regulatory step in the Krebs cycle | nih.govumt.edu |

| Glutathione (B108866) Reductase | Cysteine residues in active site | Impairs regeneration of reduced glutathione (GSH), leading to oxidative stress | nih.gov |

| Thioredoxin Reductase | Cysteine residues in active site | Disrupts the thioredoxin system, affecting redox signaling and antioxidant defense | nih.gov |

Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant non-protein thiol in mammalian cells and plays a critical role in detoxification and maintaining cellular redox balance. nih.gov Trivalent methyl arsenicals readily react with the sulfhydryl group of GSH. nih.gov This interaction can lead to the formation of arsenical-glutathione conjugates, such as monomethylarsonous diglutathione (MMAs(III)DG) and dimethylarsinous glutathione (DMAs(III)G). nih.gov

The formation of these conjugates is a key step in the metabolism of arsenicals. nih.gov While conjugation with GSH is often a detoxification pathway that facilitates the excretion of xenobiotics, the resulting trivalent arsenical-GSH conjugates are themselves highly reactive and cytotoxic. nih.govmdpi.com In vitro studies have demonstrated that these conjugates can be formed non-enzymatically and are implicated in arsenic-induced toxicity. nih.gov The binding of this compound to GSH can deplete the cellular pool of this vital antioxidant, rendering the cell more vulnerable to oxidative damage from reactive oxygen species (ROS).

Investigations of Arsenical-Mediated Biochemical Pathway Dysregulation (In Vitro)

By binding to critical thiol-containing molecules, this compound can trigger widespread dysregulation of essential biochemical pathways. These perturbations are particularly evident in cellular energy metabolism and signal transduction cascades that are sensitive to changes in the cellular redox state.

The inhibition of key enzymes in the Krebs cycle is a primary mechanism by which trivalent arsenicals disrupt cellular energy metabolism. researchgate.net As detailed previously, the potent inhibition of the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes has profound downstream effects on mitochondrial respiration. nih.govresearchgate.net

Inhibition of PDH blocks the entry of pyruvate-derived acetyl-CoA into the Krebs cycle, effectively uncoupling glycolysis from oxidative phosphorylation. researchgate.net This forces cells to rely more heavily on anaerobic glycolysis for ATP production, a much less efficient process. Similarly, the inhibition of KGDH, a rate-limiting enzyme, further stalls the Krebs cycle, drastically reducing the generation of reducing equivalents (NADH and FADH₂) that are necessary to fuel the electron transport chain. nih.govresearchgate.net The ultimate consequence of this enzymatic inhibition is a severe impairment of oxidative phosphorylation and a significant decrease in cellular ATP synthesis. nih.govresearchgate.net

| Metabolic Process | Molecular Target | Mechanism of Perturbation | Biochemical Consequence | Reference |

|---|---|---|---|---|

| Glycolysis/Krebs Cycle Link | Pyruvate Dehydrogenase (PDH) Complex | Inhibition via binding to dihydrolipoamide cofactor | Decreased acetyl-CoA production from pyruvate | nih.govnih.govresearchgate.net |

| Krebs Cycle | α-Ketoglutarate Dehydrogenase (KGDH) Complex | Inhibition via binding to dihydrolipoamide cofactor | Reduced conversion of α-ketoglutarate to succinyl-CoA; decreased NADH production | nih.govumt.edu |

| Oxidative Phosphorylation | Electron Transport Chain (indirectly) | Reduced supply of NADH and FADH₂ from the Krebs cycle | Impaired mitochondrial respiration and decreased ATP synthesis | researchgate.netnih.gov |

Trivalent arsenicals are known to be potent modulators of cellular signal transduction pathways, many of which are regulated by the cellular redox state or by kinases that contain reactive cysteine residues. Exposure of cells to arsenic compounds can activate stress-response pathways, including the mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov

In vitro studies have shown that arsenicals can induce the phosphorylation and activation of key MAPK members, such as JNK, p38, and ERK1/2. nih.govnih.gov This activation can be triggered by various upstream events, including the generation of reactive oxygen species (ROS) or direct interactions with signaling proteins, which in turn can lead to downstream cellular responses like apoptosis. nih.govnih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target. cdc.gov NF-κB is a transcription factor that regulates genes involved in inflammation, immunity, and cell survival. cdc.govmdpi.com The effects of arsenicals on this pathway can be complex and cell-type dependent. In some models, arsenicals activate NF-κB signaling, potentially through a stress response involving the JNK pathway. cdc.gov In other contexts, particularly in tumor cells, they have been shown to suppress NF-κB activity. mdpi.com This modulation is thought to occur through interactions with upstream kinases or by altering the stability of inhibitory proteins that sequester NF-κB in the cytoplasm. cdc.gov

| Pathway | Key Proteins Affected | Observed Effect in Cellular Models | Reference |

|---|---|---|---|

| MAP Kinase (MAPK) | JNK, p38, ERK1/2 | Phosphorylation and activation, leading to stress responses and apoptosis | nih.govnih.gov |

| NF-κB Signaling | IKK, IκB, NF-κB (p50/p65) | Divergent effects: activation in some normal cells, inhibition in some tumor cells | cdc.govmdpi.com |

| Akt Pathway | Akt (Protein Kinase B) | Decreased phosphorylation and expression, contributing to apoptosis | nih.gov |

Research on Epigenetic Modification Mechanisms (Chemical Interaction Focus)

Emerging research indicates that arsenicals can induce epigenetic changes, altering gene expression patterns without changing the underlying DNA sequence. These effects are often linked to the chemical reactivity of trivalent arsenic with the enzymatic machinery that controls DNA methylation and histone modifications.

One of the primary proposed mechanisms involves the disruption of DNA methyltransferases (DNMTs). nih.gov DNMTs are responsible for establishing and maintaining DNA methylation patterns. Several of these enzymes, including DNMT1, contain zinc finger domains, which are protein motifs where zinc ions are coordinated by cysteine residues. These domains are crucial for the enzyme's ability to bind to DNA and exert its catalytic function. nih.gov The trivalent arsenic atom of this compound can target the sulfhydryl groups of these cysteine residues. This interaction can displace the zinc ion, disrupt the structural integrity of the zinc finger domain, and consequently inhibit the enzyme's activity. nih.gov Chronic inhibition of DNMTs can lead to global DNA hypomethylation, a state associated with genomic instability and aberrant gene expression. nih.govnih.gov

An alternative mechanism involves the depletion of the universal methyl donor, S-adenosylmethionine (SAM). The metabolism of arsenicals involves a series of methylation steps, which consume SAM. This increased demand for SAM for arsenic methylation could potentially limit its availability for other crucial cellular processes, including DNA and histone methylation, thereby indirectly leading to epigenetic alterations. nih.gov

DNA Methylation Pattern Changes through Chemical Interaction

Arsenic compounds, including organoarsenicals, are recognized for their capacity to induce epigenetic modifications, particularly alterations in DNA methylation, which may contribute to their carcinogenicity without being directly mutagenic. nih.gov In vitro studies using surrogate compounds like inorganic arsenic have been crucial in elucidating these mechanisms. DNA methylation involves the addition of a methyl group to the 5th position of cytosine, typically at CpG dinucleotides, a process that is essential for regulating gene expression. ed.ac.uk

Exposure to arsenicals has been shown to induce both hypermethylation (increased methylation) and hypomethylation (decreased methylation) at various genetic locations. nih.gov Hypermethylation in promoter regions is often associated with the silencing of tumor suppressor genes, while global hypomethylation can lead to genomic instability. nih.govcore.ac.uk

One key mechanism involves the enzymes responsible for methylation, DNA methyltransferases (DNMTs). nih.gov Chronic exposure to low-dose arsenite in human liver cells has been observed to cause global hypomethylation, accompanied by an induction of DNMT1 and DNMT3B gene expression. mdpi.com Conversely, arsenite has also been shown to directly bind to the zinc-binding domain of DNMT3A, potentially inhibiting its function. mdpi.com

A pivotal study on inorganic arsenic-induced epithelial-to-mesenchymal transition (EMT), a key process in carcinogenesis, provided detailed insights into these methylation changes. uky.edunih.gov Using a high-resolution microarray, researchers observed significant differential methylation at thousands of CpG sites in cells chronically exposed to low-dose inorganic arsenic. uky.edu

Table 1: Differential DNA Methylation in HeLa Cells After Chronic Inorganic Arsenic Exposure

| Condition | Total Differentially Methylated CpG Sites | Hypermethylated Sites (%) | Hypomethylated Sites (%) |

| Arsenic-Treated vs. Non-Treated | 30,530 | 20,314 (67%) | 10,216 (33%) |

Data sourced from a study on inorganic arsenic-induced epithelial-to-mesenchymal transition. uky.edu

This study also found that when the arsenic exposure was removed, many, but not all, of the methylation changes were reversed, suggesting that some epigenetic alterations are permanent while others are transient. uky.edu These findings highlight the complex and dynamic relationship between arsenic exposure and the DNA methylation landscape.

Histone Modification Studies

Alongside DNA methylation, post-translational modifications (PTMs) of histone proteins are a critical component of epigenetic regulation that can be disrupted by arsenicals. core.ac.uknih.gov Histones are proteins that package DNA into a compact structure called chromatin, and modifications to their tails—such as acetylation and methylation—can alter chromatin accessibility and regulate gene transcription. nih.gov The majority of studies investigating the effects of arsenic on histone PTMs have been conducted in vitro. nih.gov

Research has shown that arsenic exposure can lead to significant, and sometimes contradictory, changes in global histone modification patterns. researchgate.netmdpi.com These inconsistencies can often be attributed to differences in the arsenic species used, dose, duration of exposure, and the specific cell line studied. nih.govmdpi.com

Several specific histone marks have been consistently identified as being altered by arsenic exposure:

H3K9me2 (Histone H3 Lysine 9 dimethylation): Multiple studies report that arsenic induces higher global levels of H3K9me2, a mark typically associated with condensed, transcriptionally inactive chromatin (heterochromatin). nih.govresearchgate.netnih.gov

H4K16ac (Histone H4 Lysine 16 acetylation): Arsenic exposure has been linked to a global decrease in H4K16ac, a histone modification that is a known hallmark of human cancers. nih.govresearchgate.net

H3 Acetylation: Exposure to trivalent monomethylated arsenic (MMAIII), an organoarsenical, has been shown to induce malignant transformation in human urothelial cells in vitro and to alter histone H3 acetylation patterns. mdpi.comnih.gov

A detailed in vitro study using human bladder cells transformed by MMAIII provided quantitative analysis of these changes. nih.gov The findings indicated that the transformed cells exhibited a significant loss of H3K4me1 (a marker for enhancers and promoters) and an increase in H3K9me1 and H3K27me1 (markers of heterochromatin). nih.gov

Table 2: Summary of Key Histone Modifications Altered by Arsenicals in In Vitro Models

| Histone Modification | Observed Change | Associated Function | Arsenical Studied |

| H3K9me2 | Increase | Transcriptional Repression | Various |

| H4K16ac | Decrease | Genomic Instability | Various |

| H3K4me1 | Decrease | Enhancer/Promoter Activity | MMAIII |

| H3K9me1 | Increase | Heterochromatin Formation | MMAIII |

| H3K27me1 | Increase | Transcriptional Repression | MMAIII |

Data compiled from reviews and studies on various arsenicals, including the organoarsenical MMAIII. nih.govnih.gov

These studies demonstrate that organoarsenicals can dysregulate the epigenetic machinery by altering histone PTMs, leading to aberrant gene expression that may contribute to carcinogenesis. mdpi.comresearchgate.net

Development of In Vitro Models for Studying Organoarsenic Interactions

The study of organoarsenic toxicology has been significantly advanced by the development of sophisticated in vitro models that aim to better replicate human physiology and reduce reliance on animal testing. nih.gov Traditional two-dimensional (2D) cell cultures, while useful, often fail to capture the complex cell-cell and cell-matrix interactions of a living organism. nih.gov Consequently, research has moved towards more advanced, human-relevant systems. epa.gov

Human Cell Culture Models: Initial in vitro work has utilized various human cell lines to assess arsenic toxicity. For example, human skin cell culture models using keratinocytes and fibroblasts have been developed to evaluate cellular transformation and migration in response to arsenic exposure. mtu.edu Such models are instrumental for quick and reliable screening of contaminant toxicity. mtu.edu

Advanced 3D In Vitro Models: To better mimic the complexity of human tissues, three-dimensional (3D) models have been developed. These include:

Spheroids: Self-assembled spherical clusters of cells that provide more realistic cell-cell interactions.

Organoids: Stem-cell-derived 3D structures that self-organize to resemble the architecture and function of a specific organ, such as the liver, kidney, or brain. researchgate.netnih.gov Organoids are considered a crucial bridge between conventional cell lines and in vivo models because they can reproduce toxicological reactions with greater fidelity. nih.gov

Bioprinted Tissues: Advanced techniques that use "bio-ink" containing living cells to print complex tissue structures layer-by-layer. epa.gov

Microphysiological Systems (MPS) and Organ-on-a-Chip (OOC): These cutting-edge platforms represent a significant leap forward. OOC models involve culturing human cells in microfluidic devices that simulate the mechanical and physiological environment of an organ. nih.gov These systems can model organ-specific functions and even connect different "organ chips" (e.g., a gut-liver-on-a-chip) to study multi-organ effects, which is critical for understanding the metabolism and toxicity of compounds like arsenicals. nih.gov These advanced models are pivotal for improving the prediction of drug-induced liver injury (DILI) and other toxic effects that are poorly correlated between animal models and humans. nih.gov

Use of Surrogate Arsenical Compounds for Mechanistic Elucidation

Common surrogates in these studies include:

Inorganic Arsenic (iAs): Arsenite (AsIII) and arsenate (AsV) are the most commonly studied forms and serve as the parent compounds from which methylated arsenicals are derived. nih.govresearchgate.net

Methylated Metabolites: Trivalent and pentavalent forms of monomethylated (MMA) and dimethylated (DMA) arsenic, which are products of the in vivo detoxification pathway, are frequently used. nih.govresearchgate.net

Comparative cytotoxicity studies have been essential in revealing the complex nature of arsenic toxicity. Biomethylation, once considered purely a detoxification pathway, is now understood to produce highly toxic trivalent methylated intermediates. nih.govresearchgate.net In vitro studies comparing these species in various human cell lines (e.g., liver, skin, bladder) have shown that trivalent monomethylated arsenic (MMAIII) is often the most cytotoxic species, even more so than the parent inorganic arsenite. nih.govresearchgate.netresearchgate.net

Table 3: Comparative Cytotoxicity (IC50 in µM at 24h) of Arsenical Species in Human Lung (A549) and Bladder (T24) Cells

| Arsenical Compound | Chemical Form | A549 Cells (IC50) | T24 Cells (IC50) |

| Phenylarsine Oxide | PAOIII | 0.2 | 0.2 |

| Monomethylarsonous Acid | MMAIII | 1.1 | 0.7 |

| Dimethylarsinous Acid | DMAIII | 2.0 | 1.0 |

| Arsenite | AsIII | 4.8 | 2.5 |

| Arsenate | AsV | 12.0 | 25.0 |

| Dimethylarsinic Acid | DMAV | 340 | 180 |

| Monomethylarsonic Acid | MMAV | >1000 | >1000 |

Data adapted from a real-time cell sensing study, illustrating the potent toxicity of trivalent methylated arsenicals compared to their pentavalent and inorganic counterparts.

These comparative studies demonstrate that trivalent arsenicals are the preferred substrates for methylation and that trivalent methylated intermediates may be key contributors to the toxic and carcinogenic effects of arsenic. nih.govnih.gov This mechanistic understanding, derived from studying surrogate compounds, is critical for assessing the potential risks of less-studied organoarsenicals.

Emerging Research Frontiers and Academic Applications of Organoarsenic Chemistry

Methyldichloroarsine as a Precursor in Advanced Chemical Synthesis

This compound (CH₃AsCl₂) serves as a versatile and reactive precursor in a variety of advanced chemical syntheses. Its utility stems from the reactivity of the arsenic-chlorine bonds, which are susceptible to nucleophilic attack, allowing for the facile introduction of the methylarsenico moiety into a range of molecular frameworks. handwiki.orgwikipedia.org

One of the primary applications of this compound is in the synthesis of other organoarsenic compounds. Through reactions with organometallic reagents, such as Grignard or organolithium reagents, the chlorine atoms can be substituted with other organic groups. For instance, reaction with an appropriate amount of a methylating agent can yield dimethylchloroarsine ((CH₃)₂AsCl) and trimethylarsine (B50810) ((CH₃)₃As). handwiki.orgwikipedia.org This controlled step-wise alkylation is fundamental to building a library of organoarsenic compounds with tailored electronic and steric properties for various applications.

The synthesis of this compound itself can be achieved through several routes. A common laboratory-scale method involves the reaction of arsenic trichloride (B1173362) with a methylating agent like methylmagnesium chloride. handwiki.orgwikipedia.org An older, industrial-scale synthesis developed during World War I involved a multi-step process starting from sodium arsenite. handwiki.orgwikipedia.org

| Property | Value |

| Chemical Formula | CH₃AsCl₂ |

| Molar Mass | 160.86 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.836 g/cm³ |

| Melting Point | -55 °C (-67 °F; 218 K) |

| Boiling Point | 133 °C (271 °F; 406 K) |

| Solubility in water | Reacts |

| Molecular Geometry | Trigonal pyramidal at the arsenic center |

This table summarizes key physical and chemical properties of this compound. wikipedia.orgnih.gov

Furthermore, this compound can be used as a precursor to arsenic-containing polymers. Reduction of this compound with a reducing agent like sodium metal leads to the formation of a polymer with the general formula [CH₃As]ₙ. handwiki.orgwikipedia.org The properties of these polymers can be tuned by controlling the reaction conditions and the incorporation of other monomers, opening possibilities for new materials with unique optical or electronic properties.

While direct examples of this compound in the synthesis of heterocyclic compounds are not extensively documented in readily available literature, the broader field of organoarsenic chemistry has shown the incorporation of arsenic into heterocyclic rings, creating compounds such as arsole, an arsenic analog of pyrrole. wikipedia.orgusa-journals.com The reactivity of this compound suggests its potential as a building block for novel arsenic-containing heterocycles, a research area that remains ripe for exploration. The synthesis of heterocyclic compounds is a significant area of organic chemistry due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netiars.info

Role of Organoarsenic Compounds in Materials Science Research (e.g., Semiconductors)

Organoarsenic compounds play a crucial, albeit specialized, role in the field of materials science, particularly in the fabrication of advanced semiconductor materials. wikipedia.orgnih.gov While inorganic arsenic compounds are more commonly used as dopants in silicon-based semiconductors, organoarsenic compounds serve as important precursors in the production of III-V compound semiconductors. oup.com These materials, such as gallium arsenide (GaAs) and indium arsenide (InAs), offer superior electronic properties compared to silicon, including higher electron mobility, which is advantageous for high-frequency electronic devices and optoelectronics. nih.govnih.gov

The use of organoarsenic precursors, including trimethylarsine, is prevalent in metalorganic chemical vapor deposition (MOCVD) processes. In MOCVD, volatile organometallic and organoarsenic compounds are transported in a carrier gas to a heated substrate, where they decompose to form a thin crystalline film of the desired semiconductor material. The organic groups on the arsenic precursor facilitate its volatility and allow for precise control over the deposition process.

Although the direct application of this compound in large-scale semiconductor manufacturing is not as common as trimethylarsine, its role as a precursor to other organoarsenic compounds, like trimethylarsine, is significant. handwiki.orgwikipedia.org The ability to synthesize high-purity organoarsenic precursors is critical for the quality of the resulting semiconductor crystals.

Research in this area also extends to exploring novel organoarsenic molecules for the synthesis of new semiconductor materials with tailored band gaps and other electronic properties. The ability to modify the organic ligands attached to the arsenic atom provides a route to fine-tune the precursor's decomposition characteristics and the properties of the final material.

| Semiconductor Material | Precursor Examples | Key Applications |

| Gallium Arsenide (GaAs) | Trimethylgallium, Arsine/Trimethylarsine | High-speed digital circuits, LEDs, solar cells |

| Indium Arsenide (InAs) | Trimethylindium, Arsine/Trimethylarsine | Infrared detectors, high-frequency transistors |

| Aluminum Gallium Arsenide (AlGaAs) | Trimethylaluminum, Trimethylgallium, Arsine | Heterojunction devices, lasers |